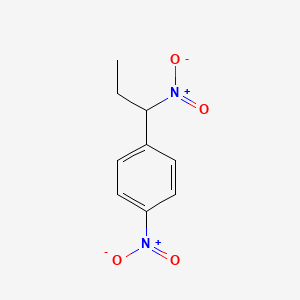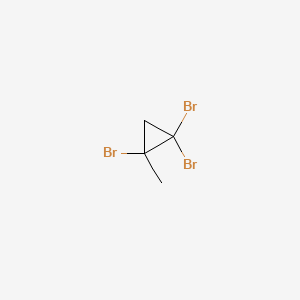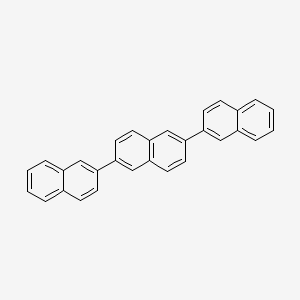
1-Nitro-4-(1-nitropropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitro-4-(1-nitropropyl)benzene is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzene, where a nitro group (NO2) is attached to the benzene ring at the para position, and another nitro group is attached to a propyl chain at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
1-Nitro-4-(1-nitropropyl)benzene can be synthesized through several methods:
Nitration of 4-propylbenzene: This involves the nitration of 4-propylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired product.
Oxidation of 4-nitropropylbenzene: Another method involves the oxidation of 4-nitropropylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide. This method is useful for introducing the nitro group at the 1-position of the propyl chain.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques are often employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-Nitro-4-(1-nitropropyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Reduction: 1-Amino-4-(1-aminopropyl)benzene.
Substitution: 1-Halo-4-(1-halopropyl)benzene.
Oxidation: 1-Nitro-4-(1-carboxypropyl)benzene.
科学的研究の応用
1-Nitro-4-(1-nitropropyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Nitro-4-(1-nitropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.
類似化合物との比較
Similar Compounds
1-Nitro-4-propylbenzene: Similar structure but lacks the additional nitro group on the propyl chain.
4-Nitropropylbenzene: Similar structure but with the nitro group at a different position.
1-Nitro-2-(1-nitropropyl)benzene: Similar structure but with the nitro groups at different positions on the benzene ring.
Uniqueness
1-Nitro-4-(1-nitropropyl)benzene is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties. The positioning of the nitro groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
126661-13-0 |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
1-nitro-4-(1-nitropropyl)benzene |
InChI |
InChI=1S/C9H10N2O4/c1-2-9(11(14)15)7-3-5-8(6-4-7)10(12)13/h3-6,9H,2H2,1H3 |
InChIキー |
VLMYGZZWXFYHEL-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)



![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
